molecular formula C20H15N3OS B5643136 N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B5643136
M. Wt: 345.4 g/mol
InChI Key: XYASDGNRLRWUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a thiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of the quinoline, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-20(22-13-14-5-3-9-21-12-14)16-11-18(19-8-4-10-25-19)23-17-7-2-1-6-15(16)17/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYASDGNRLRWUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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